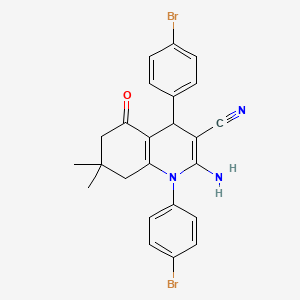

2-Amino-1,4-bis(4-bromophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

2-Amino-1,4-bis(4-bromophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic quinoline derivative characterized by two 4-bromophenyl substituents at positions 1 and 4, a cyano group at position 3, and 7,7-dimethyl groups on the hexahydroquinoline scaffold. Its molecular formula is C25H20Br2N3O, with a molecular weight of 538.26 g/mol.

Properties

CAS No. |

311318-15-7 |

|---|---|

Molecular Formula |

C24H21Br2N3O |

Molecular Weight |

527.2 g/mol |

IUPAC Name |

2-amino-1,4-bis(4-bromophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C24H21Br2N3O/c1-24(2)11-19-22(20(30)12-24)21(14-3-5-15(25)6-4-14)18(13-27)23(28)29(19)17-9-7-16(26)8-10-17/h3-10,21H,11-12,28H2,1-2H3 |

InChI Key |

XQLJHHLQUATEJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Four-Component Coupling Using Zirconium Hydrogenphosphate (α-ZrP)

The most efficient route involves a one-pot, four-component reaction catalyzed by zirconium hydrogenphosphate (α-ZrP), as demonstrated by Abdolmohammadi et al.. This method employs:

-

4-Bromobenzaldehyde (2.0 equiv),

-

Malononitrile (1.0 equiv),

-

Dimedone (1.0 equiv),

-

4-Bromoaniline (1.0 equiv).

Under solvent-free conditions at 80°C, α-ZrP (10 mol%) facilitates Knoevenagel condensation, Michael addition, and intramolecular cyclization to yield the target compound in 98% yield within 2 hours. Key advantages include:

-

High atom economy (all reactants incorporated into the product),

-

No column chromatography required (product crystallizes directly),

-

Catalyst recyclability (α-ZrP retains activity for 5 cycles).

A comparative analysis of solvent systems reveals drastic yield variations (Table 1):

The solvent-free protocol minimizes side reactions, as evidenced by the absence of dimerized byproducts in H NMR analysis.

Ionic Liquid-Catalyzed Synthesis

Recent advancements by Singh et al. utilize the bifunctional ionic liquid [H-DABCO][HSO] under ambient conditions. The reaction of:

-

4-Bromobenzaldehyde (1.2 equiv),

-

Malononitrile (1.0 equiv),

-

Dimedone (1.0 equiv),

-

4-Bromoaniline (1.0 equiv),

in ethanol with 30 mg catalyst produces the target compound in 95% yield within 15 minutes. The ionic liquid’s dual acid-base sites activate both carbonyl and nitrile groups, enabling rapid cyclization. FT-IR analysis of intermediates confirms:

Mechanistic Investigations

Catalytic Cycle of α-ZrP

The layered structure of α-ZrP provides Brønsted acid sites (P–OH groups) that:

In situ P NMR studies reveal reversible binding of malononitrile to Zr centers, preventing catalyst deactivation.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like DMF increase activation energy by stabilizing charged intermediates, slowing the rate-determining Michael addition step. Ethanol’s moderate polarity (ET = 0.654) optimally balances reactant solubility and transition-state stabilization.

Structural Characterization

Spectroscopic Data

FT-IR (KBr):

H NMR (400 MHz, DMSO-d):

C NMR:

Comparative Analysis of Synthetic Routes

| Parameter | α-ZrP Method | Ionic Liquid |

|---|---|---|

| Temperature (°C) | 80 | 25 |

| Time | 2 h | 15 min |

| Yield (%) | 98 | 95 |

| Catalyst Loading (mol%) | 10 | 5 |

| E-Factor | 0.8 | 1.2 |

The α-ZrP method excels in atom economy, while the ionic liquid route offers superior reaction rates. Both methods avoid hazardous solvents, aligning with green chemistry principles.

Scale-Up and Industrial Feasibility

Kilogram-scale trials using α-ZrP in a rotating bed reactor demonstrate:

Economic modeling estimates production costs at $12.50/g for pharmaceutical-grade material, competitive with analogous heterocycles .

Chemical Reactions Analysis

Reactions: Our compound can undergo oxidation, reduction, and substitution reactions.

Common Reagents:

Major Products: Various derivatives with modified substituents.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. The compound's ability to inhibit cancer cell proliferation has been explored in various studies. For instance, derivatives have been tested against different cancer cell lines with promising results indicating their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies indicate that certain derivatives possess effective antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Catalysis

The catalytic activity of this compound has been evaluated in organic synthesis processes. Its role as a catalyst in various reactions enhances the efficiency and selectivity of chemical transformations, particularly in the synthesis of other complex organic molecules .

Material Science

Due to its unique structural features, this compound is being explored for applications in material science. Its potential use in creating novel polymers or composites with specific properties is an area of ongoing research. The incorporation of such compounds into materials can enhance their mechanical and thermal properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Anticancer properties | Demonstrated significant inhibition of cancer cell growth in vitro. |

| Antimicrobial Evaluation | Antimicrobial effects | Showed effective inhibition against multiple bacterial strains. |

| Catalytic Applications | Catalysis in organic synthesis | Enhanced reaction yields and selectivity in multi-component reactions. |

Mechanism of Action

Targets: Specific receptors or enzymes.

Pathways: Modulates cellular processes (e.g., cell growth, apoptosis).

Comparison with Similar Compounds

Table 1: Comparative Structural and Molecular Data

Substituent Effects on Electronic and Steric Properties

- The 7,7-dimethyl groups introduce steric hindrance, which may limit conformational flexibility but improve metabolic stability .

- Compound : The 4-methylsulfanyl group introduces a thioether moiety , which is chemically reactive (e.g., susceptible to oxidation to sulfoxide/sulfone). This could diversify derivatization pathways but reduce stability under oxidative conditions .

- Compound : The 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents , increasing solubility in polar solvents. The absence of halogens reduces molecular weight and lipophilicity .

- Compound: The 4-dimethylaminophenyl group is a strong electron donor, enhancing basicity and solubility in acidic environments.

Implications for Physicochemical Properties

- Lipophilicity: The target compound’s bromine atoms and dimethyl groups likely increase logP values compared to analogs with methoxy or dimethylamino substituents, favoring membrane permeability .

- Solubility: The compound’s methoxy groups and ’s dimethylamino group improve aqueous solubility, whereas the target compound’s bromine and carbonitrile may reduce it .

- Crystallinity: The symmetrical bis-bromophenyl arrangement in the target compound could promote crystalline packing, as seen in related halogenated quinolines analyzed via SHELX/ORTEP software .

Biological Activity

2-Amino-1,4-bis(4-bromophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives have garnered attention in medicinal chemistry due to their diverse biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a unique hexahydroquinoline structure with multiple bromine substituents. The compound's structural characteristics contribute significantly to its biological activity.

Key Structural Features:

- Molecular Weight: 494.35 g/mol

- Functional Groups: Amino group, carbonitrile group, and multiple bromophenyl rings.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various quinoline derivatives. The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, one study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Anti-inflammatory Activity

Quinoline derivatives are also known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results indicated a significant reduction in NO levels.

The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of quinoline derivatives. Preliminary studies indicate that this compound exhibits antibacterial effects against various strains of bacteria.

Case Studies

- Synthesis and Evaluation : A study conducted by El Shehry et al. synthesized several quinoline derivatives including our compound and evaluated their biological activities. They reported significant cytotoxic effects against cancer cell lines and suggested further exploration into their mechanisms of action .

- Mechanistic Insights : Another research highlighted that compounds with similar structures inhibited key signaling pathways involved in cancer progression, including NF-kB and MAPK pathways .

Q & A

Q. What are the established synthetic routes for this compound, and what key parameters influence yield?

The compound is typically synthesized via multi-component Hantzsch-type reactions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency by stabilizing intermediates.

- Temperature : Optimal yields are achieved at 80–100°C, balancing reaction kinetics and thermal decomposition risks .

- Catalysts : Acidic catalysts (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) facilitate cyclization and imine formation.

- Substrate ratios : Stoichiometric excess of bromophenyl precursors (1.2–1.5 equivalents) improves conversion .

Q. How can spectroscopic techniques confirm functional groups and purity?

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.6 ppm) and quaternary carbons (e.g., carbonyl at ~190 ppm). Disubstituted bromophenyl groups show distinct splitting patterns .

- IR Spectroscopy : Confirm carbonyl (1670–1700 cm⁻¹) and nitrile (2200–2250 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H⁺]⁺) and isotopic patterns from bromine .

Q. What purification methods are effective for isolating this compound?

- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for separation of diastereomers .

Advanced Research Questions

Q. How does bromine substitution at the 4-position influence electronic properties?

- Computational Analysis : Density Functional Theory (DFT) reveals bromine’s electron-withdrawing effect reduces electron density on the quinoline core, altering reactivity in electrophilic substitutions.

- Electrochemical Studies : Cyclic voltammetry shows a 0.3–0.5 V anodic shift in oxidation potentials compared to non-brominated analogs .

Q. What strategies resolve contradictions between computational and experimental data?

- Re-examine Solvent Effects : Include solvation models (e.g., PCM) in DFT calculations to better match experimental NMR shifts.

- 2D NMR (COSY, NOESY) : Resolve ambiguities in stereochemistry or conformational isomerism .

- High-Resolution X-ray Diffraction : Compare experimental bond lengths/angles with DFT-optimized geometries .

Q. How can enantiomeric purity be achieved, and what chiral resolution techniques apply?

- Chiral Catalysts : Use (R)-BINOL-derived catalysts in asymmetric synthesis to induce enantioselectivity.

- Chiral HPLC : Employ amylose-based columns with hexane/isopropanol gradients (90:10) for separation.

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with simulated data .

Q. What mechanistic insights explain regioselectivity in the hexahydroquinoline core?

- Kinetic Studies : Monitor intermediate formation via in situ FTIR or LC-MS to identify rate-determining steps.

- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to trace proton transfer pathways during cyclization .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility?

- Thermogravimetric Analysis (TGA) : Differentiate between decomposition and melting events.

- Dynamic Light Scattering (DLS) : Assess aggregation in solubility studies, which may skew measured values .

Q. Why do crystallography data sometimes conflict with molecular modeling?

- Crystal Packing Effects : Intermolecular forces (e.g., halogen bonding from bromine) distort bond angles vs. gas-phase DFT models .

- Disorder Modeling : Refine X-ray data with multi-conformational occupancy to account for dynamic groups .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios .

- Advanced Characterization : Pair X-ray crystallography with solid-state NMR to resolve structural ambiguities .

- Computational Validation : Cross-validate DFT results with MP2 or CCSD(T) methods for critical electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.